![molecular formula C18H19ClN2O3S B2833934 2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide CAS No. 251097-30-0](/img/structure/B2833934.png)

2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

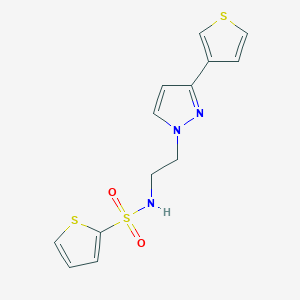

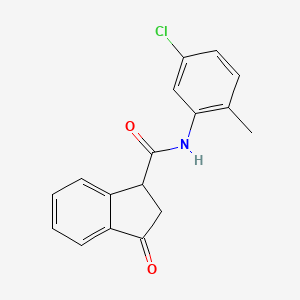

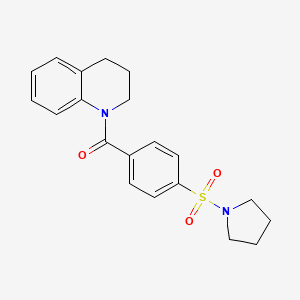

The compound “2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide” is a complex organic molecule. It contains a benzenecarboxamide core, which is a common structure in many pharmaceuticals and biologically active compounds . The molecule also contains a methylsulfonyl group and a pyrrolidinyl group, which can potentially contribute to its chemical properties and biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the benzenecarboxamide core suggests aromaticity, while the methylsulfonyl and pyrrolidinyl groups may introduce steric hindrance and affect the overall shape and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group in the benzenecarboxamide core might undergo hydrolysis under acidic or basic conditions . The chloro group might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and sulfonyl groups might increase its solubility in polar solvents .Scientific Research Applications

Metabolic Pathway Studies

The compound has been studied for its metabolic pathways and excretion in animal models. Yue et al. (2011) investigated the metabolism of GDC-0449 (2-Chloro-4-(Methylsulfonyl)-N-[4-(1-Pyrrolidinyl)Phenyl]Benzenecarboxamide, also known as Vismodegib) in rats and dogs. They found that it underwent extensive metabolism with major pathways being oxidation and phase II glucuronidation or sulfation. A significant portion of the administered dose was excreted in feces and urine, indicating a unique metabolic pathway involving pyridine ring opening (Yue et al., 2011).

Pharmacokinetics and Absorption

Wong et al. (2009) assessed the pharmacokinetics of GDC-0449, revealing insights into its absorption, distribution, metabolism, and excretion. This study provided detailed information on its oral bioavailability, protein binding, and influence on P450 enzymes, which are crucial for understanding the drug's behavior in biological systems (Wong et al., 2009).

Hedgehog Signaling Pathway Inhibition

Batty et al. (2012) focused on the pharmacology of Vismodegib, emphasizing its role as a Hedgehog pathway inhibitor. This pathway is crucial in the development of various cancers, making GDC-0449 a potential therapeutic agent for cancer treatment (Batty et al., 2012).

Oral Absorption and Biopharmaceutical Classification

Another study by Wong et al. (2010) investigated factors determining the pharmacokinetics of GDC-0449 in dogs, using preclinical studies and physiologically based pharmacokinetic modeling. This research provides insights into the interplay between drug dissolution, solubility, and intestinal membrane permeation, contributing to the understanding of its oral absorption profile (Wong et al., 2010).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-4-methylsulfonyl-N-(4-pyrrolidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-25(23,24)15-8-9-16(17(19)12-15)18(22)20-13-4-6-14(7-5-13)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPRQWUAUXARPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}glycine](/img/structure/B2833851.png)

![6-(4-Chlorophenyl)-2-[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2833852.png)

![N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833857.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2833858.png)